Cas no 42059-75-6 (6,8-dimethyl-3-formylchromone)
6,8-dimethyl-3-formylchromone Chemical and Physical Properties
Names and Identifiers
-
- 6,8-dimethyl-3-formylchromone
- 6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde
- 6,8-dimethyl-4-oxochromene-3-carbaldehyde
- 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde
- 42059-75-6
- AKOS005171816
- DTXSID80374392
- SCHEMBL5373635
- MFCD00192182
- A825739
- STK505095
- DB-050836
-
- MDL: MFCD00192182
- Inchi: 1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3
- InChI Key: KVVDPSWFSZPYET-UHFFFAOYSA-N
- SMILES: O1C=C(C=O)C(C2C=C(C)C=C(C)C1=2)=O
Computed Properties
- Exact Mass: 202.06300
- Monoisotopic Mass: 202.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 187-190 °C(lit.)
- PSA: 47.28000
- LogP: 2.22230
- Solubility: Not available
6,8-dimethyl-3-formylchromone Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
6,8-dimethyl-3-formylchromone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285440-5g |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 95% | 5g |
$401 | 2021-06-17 | |
| Alichem | A449041713-5g |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 95% | 5g |
$441.87 | 2023-09-01 | |
| abcr | AB201044-500 mg |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde; . |
42059-75-6 | 500mg |
€39.30 | 2023-06-23 | ||
| A2B Chem LLC | AD31153-250mg |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 250mg |
$95.00 | 2024-04-20 | ||
| A2B Chem LLC | AD31153-1g |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 1g |
$222.00 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626923-250mg |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 98% | 250mg |
¥1009.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626923-1g |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 98% | 1g |
¥2163.00 | 2024-05-14 | |
| Chemenu | CM285440-1g |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM285440-5g |
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |
42059-75-6 | 95% | 5g |
$*** | 2023-05-30 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291483-100mg |
6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde, |
42059-75-6 | 100mg |
¥1429.00 | 2023-09-05 |
6,8-dimethyl-3-formylchromone Suppliers
6,8-dimethyl-3-formylchromone Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 6,8-dimethyl-3-formylchromone
Introduction to 6,8-Dimethyl-3-Formylchromone (CAS No. 42059-75-6)
6,8-Dimethyl-3-formylchromone (CAS No. 42059-75-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of chromone, a class of naturally occurring and synthetic compounds with a wide range of biological activities. The unique structural features of 6,8-dimethyl-3-formylchromone, including the presence of a formyl group and methyl substituents, contribute to its potential therapeutic applications and make it an interesting subject for ongoing scientific investigation.
The chemical structure of 6,8-dimethyl-3-formylchromone consists of a chromone core with two methyl groups at the 6 and 8 positions and a formyl group at the 3 position. This configuration imparts specific chemical properties that are crucial for its biological activity. The chromone scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and signaling pathways. The formyl group, in particular, can participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding.
Recent studies have highlighted the potential of 6,8-dimethyl-3-formylchromone in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 6,8-dimethyl-3-formylchromone exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, 6,8-dimethyl-3-formylchromone has also shown potential as an antioxidant. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. A study in the journal Free Radical Biology and Medicine demonstrated that 6,8-dimethyl-3-formylchromone effectively scavenges free radicals and protects cells from oxidative damage. This property could be leveraged to develop novel therapeutic agents for conditions characterized by oxidative stress.
The cytotoxic properties of 6,8-dimethyl-3-formylchromone have also been explored in cancer research. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Letters reported that 6,8-dimethyl-3-formylchromone selectively targets cancer cells while sparing normal cells, making it a potential lead compound for anticancer drug development.
The pharmacokinetic properties of 6,8-dimethyl-3-formylchromone are another important aspect of its evaluation as a therapeutic agent. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, which is advantageous for drug development. Furthermore, studies have indicated that 6,8-dimethyl-3-formylchromone exhibits low toxicity in animal models, suggesting that it may have a favorable safety profile.
In conclusion, 6,8-dimethyl-3-formylchromone (CAS No. 42059-75-6) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory, antioxidant, and cytotoxic properties make it a valuable candidate for the development of new therapeutic agents. Ongoing research aims to elucidate the mechanisms underlying its biological effects and optimize its pharmacological properties for clinical applications.
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